4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole 4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC11420947
InChI: InChI=1S/C8H2F3N5O2S/c9-8(10,11)7-12-2-1-3(16(17)18)5-6(4(2)13-7)15-19-14-5/h1,15H
SMILES:
Molecular Formula: C8H2F3N5O2S
Molecular Weight: 289.20 g/mol

4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole

CAS No.:

Cat. No.: VC11420947

Molecular Formula: C8H2F3N5O2S

Molecular Weight: 289.20 g/mol

* For research use only. Not for human or veterinary use.

4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole -

Specification

Molecular Formula C8H2F3N5O2S
Molecular Weight 289.20 g/mol
IUPAC Name 4-nitro-7-(trifluoromethyl)-1H-imidazo[4,5-g][2,1,3]benzothiadiazole
Standard InChI InChI=1S/C8H2F3N5O2S/c9-8(10,11)7-12-2-1-3(16(17)18)5-6(4(2)13-7)15-19-14-5/h1,15H
Standard InChI Key WAZITVCFWHPKBK-UHFFFAOYSA-N
Canonical SMILES C1=C(C2=NSNC2=C3C1=NC(=N3)C(F)(F)F)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core integrates a benzothiadiazole scaffold fused with an imidazole ring, substituted at positions 4 (nitro group) and 7 (trifluoromethyl group). The imidazo[4,5-e] annulation creates a rigid, planar structure that enhances π-conjugation, while the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups modulate electronic properties .

Structural Data

Key molecular parameters are summarized below:

PropertyValue
Molecular FormulaC₈H₂F₃N₅O₂S
Molecular Weight289.19 g/mol
SMILESc1c(c2c(c3c1nc(C(F)(F)F)[nH]3)nsn2)N+=O
logP (Octanol-Water Partition)2.2291
logD (Distribution Coefficient)0.6363
Polar Surface Area75.104 Ų
Hydrogen Bond Donors/Acceptors1 / 7

The high polar surface area and moderate logP suggest limited aqueous solubility (-logSw = 2.5751), favoring organic solvents .

Synthesis and Functionalization Strategies

Regioselective C–H Borylation

Recent advances in BTD functionalization, such as Ir-catalyzed C–H borylation, enable access to substituted derivatives . For 4-nitro-7-trifluoromethyl-BTD, a plausible route involves:

  • BTD Core Synthesis: Condensation of o-phenylenediamine derivatives with sulfur monochloride (S₂Cl₂) or thionyl chloride (SOCl₂) to form the benzothiadiazole ring .

  • Nitro Group Introduction: Electrophilic nitration at position 4, directed by the electron-deficient nature of the BTD core.

  • Trifluoromethylation: Cross-coupling (e.g., Ullmann or Suzuki-Miyaura) using CF₃-containing reagents at position 7 .

Imidazole Annulation

The imidazo[4,5-e] fusion likely proceeds via cyclocondensation of a diamine intermediate with a carbonyl source, as reported for analogous systems . Cadogan reductive cyclization or Pd-catalyzed C–H arylation may also facilitate ring closure .

Physicochemical and Electronic Properties

Electronic Characteristics

The nitro and trifluoromethyl groups synergistically withdraw electron density, lowering the LUMO energy. This enhances n-type semiconductor behavior, making the compound a candidate for:

  • Organic Photovoltaics (OPVs): As an electron-accepting material .

  • Electroluminescent Devices: Emissive layers in OLEDs, leveraging BTD’s fluorescence .

Applications in Materials Science and Biology

Fluorescent Probes

BTD derivatives exhibit strong fluorescence with large Stokes shifts . The nitro and CF₃ groups in this compound may redshift emission into the near-infrared (NIR), enabling deep-tissue imaging. Recent studies highlight BTD-based probes for lipid droplet tracking in live cells .

Organic Electronics

The planar structure and electron deficiency align with requirements for electron-transport materials. Fused BTD-imidazole systems, such as thiadiazolocarbazoles, demonstrate high electron mobility in field-effect transistors (FETs) .

Recent Advances and Future Directions

Heteroaryne Chemistry

The 2024 J. Org. Chem. study reports BTD-based heteroarynes, accessed via iodonium salt precursors . Similar strategies could generate reactive intermediates from 4-nitro-7-CF₃-BTD, enabling π-extension for novel polymers or metal-organic frameworks (MOFs).

Catalytic Functionalization

Pd-catalyzed C–H arylation and Ir-mediated borylation offer routes to further diversify the compound . For example, introducing donor groups at position 5 could balance electron transport properties for OPVs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator